Dodecanoic acid, diester with 1,2,3-propanetriol
Overview
Description
Dodecanoic acid, diester with 1,2,3-propanetriol, also known as glyceryl dilaurate, is a chemical compound with the molecular formula C39H74O6. It is a diester formed from dodecanoic acid (lauric acid) and 1,2,3-propanetriol (glycerol). This compound is known for its versatility and is used in various applications, including cosmetics, food additives, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid, diester with 1,2,3-propanetriol, can be synthesized through esterification reactions. The process typically involves reacting dodecanoic acid with glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The reaction is often conducted in large reactors with continuous removal of water to ensure high yields. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, diester with 1,2,3-propanetriol, undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding dodecanoic acid and glycerol.
Transesterification: This reaction involves exchanging the ester groups with another alcohol, often used in biodiesel production.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and glycerol.
Transesterification: New esters and glycerol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Dodecanoic acid, diester with 1,2,3-propanetriol, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and effects on cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Mechanism of Action
The mechanism of action of dodecanoic acid, diester with 1,2,3-propanetriol, involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ester bonds can be hydrolyzed by enzymes, releasing dodecanoic acid and glycerol, which can further exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Glyceryl monolaurate: A monoester of glycerol and lauric acid, known for its antimicrobial properties.
Glyceryl trilaurate: A triester of glycerol and lauric acid, used in cosmetics and food products.
Glyceryl dioleate: A diester of glycerol and oleic acid, used as an emulsifier and surfactant.
Uniqueness
Dodecanoic acid, diester with 1,2,3-propanetriol, is unique due to its balanced hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer in various formulations. Its antimicrobial activity and biodegradability further enhance its appeal in both scientific research and industrial applications .
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate;(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2;1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h2*25,28H,3-24H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSPNRVQHSFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC.CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27638-00-2 | |
Record name | Dodecanoic acid, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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